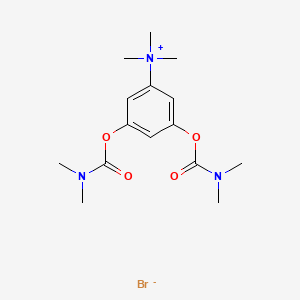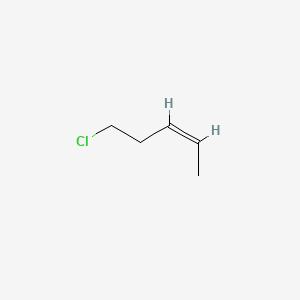
(Z)-5-Chloropent-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-Chloropent-2-ene is an organic compound characterized by the presence of a chlorine atom attached to the fifth carbon of a pentene chain with a double bond between the second and third carbons. The “Z” designation indicates that the chlorine and the hydrogen on the double-bonded carbons are on the same side, giving the molecule a specific geometric configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Z)-5-Chloropent-2-ene can be synthesized through various methods. One common approach involves the chlorination of pent-2-ene under controlled conditions. This reaction typically requires a chlorine source, such as hydrochloric acid or chlorine gas, and a catalyst to facilitate the addition of the chlorine atom to the desired position on the pentene chain.
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale chlorination reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yields and purity of the final product. The process may also involve purification steps, such as distillation or crystallization, to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-5-Chloropent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of 5-chloropentane.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace the chlorine atom.
Major Products
Oxidation: 5-Chloropentanoic acid or 5-chloropentan-2-ol.
Reduction: 5-Chloropentane.
Substitution: 5-Hydroxypent-2-ene or 5-aminopent-2-ene.
Wissenschaftliche Forschungsanwendungen
(Z)-5-Chloropent-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which (Z)-5-Chloropent-2-ene exerts its effects depends on the specific reaction or application. In general, the compound interacts with other molecules through its double bond and chlorine atom, which can participate in various chemical reactions. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, or interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-5-Chloropent-2-ene: The “E” isomer has the chlorine and hydrogen atoms on opposite sides of the double bond, resulting in different chemical properties and reactivity.
5-Chloropentane: Lacks the double bond, making it less reactive in certain types of chemical reactions.
5-Bromopent-2-ene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
(Z)-5-Chloropent-2-ene is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. This makes it valuable in certain chemical syntheses and research applications where the “Z” configuration is required.
Eigenschaften
CAS-Nummer |
53543-44-5 |
|---|---|
Molekularformel |
C5H9Cl |
Molekulargewicht |
104.58 g/mol |
IUPAC-Name |
(Z)-5-chloropent-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2-3H,4-5H2,1H3/b3-2- |
InChI-Schlüssel |
QTRJVMJEBVLXOK-IHWYPQMZSA-N |
Isomerische SMILES |
C/C=C\CCCl |
Kanonische SMILES |
CC=CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


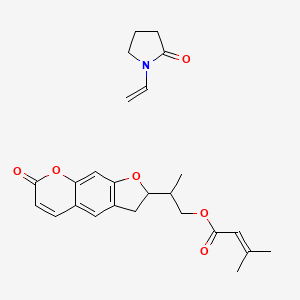
![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)
![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)
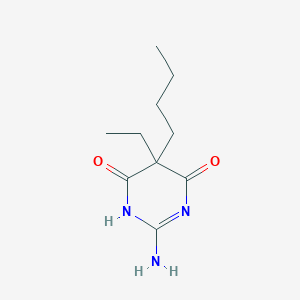
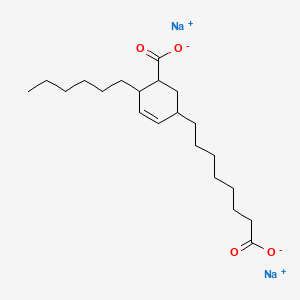
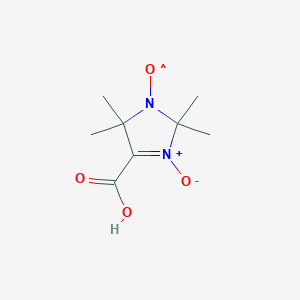
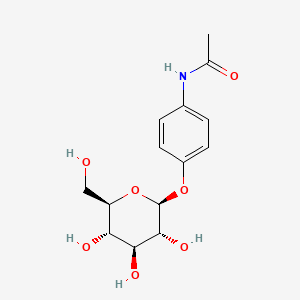
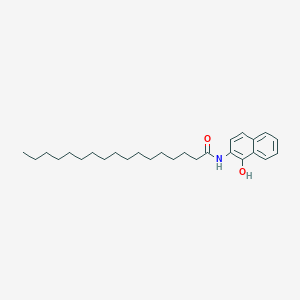
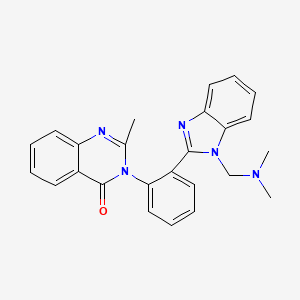
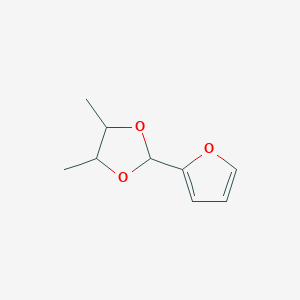

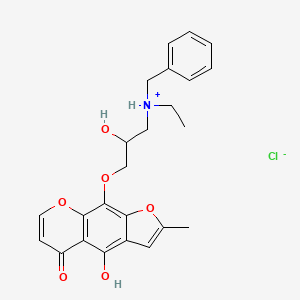
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
